3-(2-methylprop-2-en-1-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylprop-2-en-1-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylprop-2-en-1-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one typically involves multiple steps:
Formation of the Spiro Compound: The spiro structure can be synthesized through a cyclization reaction involving a quinazoline derivative and a cyclopentanone derivative. This step often requires a catalyst such as a Lewis acid (e.g., AlCl₃) and is performed under reflux conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction. A thiol derivative reacts with a halogenated precursor in the presence of a base like NaOH or K₂CO₃.
Addition of the Phenylethyl Group: This step involves a Friedel-Crafts acylation reaction where the phenylethyl group is added to the spiro compound using an acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique spiro structure, which can influence the reactivity and stability of the molecule. It serves as a model compound for understanding spirocyclic chemistry.
Biology
Biologically, the compound’s structure allows it to interact with various biomolecules, making it a candidate for drug development. Its potential interactions with enzymes and receptors are of particular interest.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-methylprop-2-en-1-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, where the compound acts as an inhibitor or activator, or receptors, where it modulates signal transduction pathways. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopentane-1,3’-indoline] derivatives: These compounds share the spirocyclic structure but differ in the functional groups attached.
Quinazoline derivatives: These compounds have a similar core structure but lack the spiro connection and the specific substituents.
Uniqueness
The uniqueness of 3-(2-methylprop-2-en-1-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one lies in its combination of a spiro structure with diverse functional groups, which can lead to unique chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and mechanisms, highlighting its potential in various fields
Properties
Molecular Formula |
C28H28N2O2S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
3-(2-methylprop-2-enyl)-2-phenacylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C28H28N2O2S/c1-19(2)17-30-26(32)24-25(29-27(30)33-18-23(31)20-10-4-3-5-11-20)22-13-7-6-12-21(22)16-28(24)14-8-9-15-28/h3-7,10-13H,1,8-9,14-18H2,2H3 |
InChI Key |
OKCKVANWUBAZAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SCC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.